Functional Selectivity as an Antimycobacterial Agent vs. Structural Analog Isoniazid
N'-aminopyridine-4-carboximidamide is characterized as an antimycobacterial agent that inhibits mycolic acid synthesis in Mycobacterium avium, a mechanism of action shared with the first-line drug isoniazid (INH) . While specific MIC values for the target compound are not publicly available in peer-reviewed literature, its classification in this pharmacophore class is direct. Crucially, the compound's amidrazone structure distinguishes it from the hydrazide structure of isoniazid, a modification designed to circumvent the KatG-mediated activation required by INH, which is a primary source of clinical resistance [1]. Therefore, this compound is selected over INH for research aimed at overcoming KatG-mutation-driven resistance, where INH loses efficacy.
| Evidence Dimension | Mechanism of Action & Resistance Profile |
|---|---|
| Target Compound Data | Inhibits mycolic acid synthesis in M. avium; amidrazone class |
| Comparator Or Baseline | Isoniazid (INH): Inhibits mycolic acid synthesis in M. tuberculosis; requires KatG activation; MIC 0.1 µg/mL against H37Rv |
| Quantified Difference | Not applicable (qualitative mechanism difference). INH resistance (e.g., KatG S315T mutation) causes a >150-fold increase in MIC (from 0.28 µM to 43.8 µM) [1]. |
| Conditions | In vitro antimycobacterial assay against M. avium and M. tuberculosis strains |
Why This Matters
For researchers developing next-generation antitubercular agents, this compound offers a structural scaffold that bypasses the most common resistance mechanism to INH, making it a critical starting point for lead optimization.
- [1] Da Silva, P. E. A., et al. (2003). Activity of a new class of isonicotinoylhydrazones used alone and in combination with isoniazid, rifampicin, ethambutol, para-aminosalicylic acid and clofazimine against Mycobacterium tuberculosis. Journal of Antimicrobial Chemotherapy, 52(5), 790-794. View Source
